molecular formula C25H38O6 B1148161 3-Hydroxy Simvastatin CAS No. 134523-09-4

3-Hydroxy Simvastatin

カタログ番号 B1148161
CAS番号: 134523-09-4
分子量: 434.569
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of simvastatin, and by extension its derivatives including 3-Hydroxy Simvastatin, involves complex chemical processes. A notable method includes the transformation of lovastatin to simvastatin, where the methyl group is replaced with a hydroxyl group, enhancing its inhibitory action on the HMG-CoA reductase enzyme. The synthetic pathways often utilize key intermediates like silyl enol ethers and involve steps like epoxidation or Lewis acid-catalyzed aldol reactions to introduce specific functional groups such as hydroxy or hydroxyalkyl at targeted positions on the simvastatin molecule (Hartman et al., 1992).

Molecular Structure Analysis

3-Hydroxy Simvastatin's molecular structure is characterized by its hexahydronaphthalene nucleus, central to its biological activity. The molecule's structure-activity relationship is critical, where modifications at specific sites can significantly affect its potency as an HMG-CoA reductase inhibitor. The hydroxy group addition at C-7, for example, has been shown to influence its hypocholesterolemic activity, underlining the importance of precise structural modifications in enhancing drug efficacy.

Chemical Reactions and Properties

Simvastatin undergoes various chemical reactions within the body to exert its therapeutic effects. It is initially processed into an active form by hydrolysis of the lactone ring. The active form then competitively inhibits the HMG-CoA reductase enzyme, pivotal in the mevalonate pathway for cholesterol synthesis. This inhibition leads to a decrease in intracellular cholesterol, prompting upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.

Physical Properties Analysis

The physical properties of 3-Hydroxy Simvastatin, such as solubility, stability, and crystallinity, significantly influence its pharmacokinetics and pharmacodynamics. These properties determine the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, impacting its efficacy and safety profile. Simvastatin's lipophilicity, for example, facilitates its passage through cell membranes, affecting its absorption and bioavailability.

Chemical Properties Analysis

The chemical properties of 3-Hydroxy Simvastatin, including its reactivity and interaction with biological molecules, play a crucial role in its pharmacological action. Its ability to inhibit the HMG-CoA reductase enzyme is a direct consequence of its chemical structure, specifically the presence of the hydroxy group that mimics the natural substrate of the enzyme. This mimicry allows 3-Hydroxy Simvastatin to bind to the enzyme with high affinity, effectively blocking the synthesis of mevalonate, a precursor in cholesterol biosynthesis.

科学的研究の応用

  • Anti-Inflammatory and Therapeutic Potential in Arthritis and Asthma :

    • Inhibits inflammatory arthritis and collagen-induced arthritis, showing potential as a treatment for inflammatory arthritis (Leung et al., 2003).
    • Exhibits anti-inflammatory activity in allergic asthma, reducing inflammatory cell infiltrates in bronchoalveolar lavage fluid (Mckay et al., 2004).
  • Neuroprotective Effects :

    • Protects auditory hair cells from gentamicin-induced toxicity, suggesting neuroprotective effects in the inner ear (Brand et al., 2011).
    • Improves cognitive outcome following traumatic brain injury, highlighting its potential in treating neurological conditions (Mountney et al., 2016).
  • Potential in Cancer Treatment :

    • Inhibits cell proliferation in head and neck squamous cell carcinoma, suggesting anticancer properties (Takeda et al., 2007).
  • Protective Role in Cardiovascular Diseases :

    • Reduces inflammatory properties of Staphylococcus aureus α-Toxin, indicating a role in preventing vascular diseases (Pruefer et al., 2002).
  • Bone Health and Osteoporosis :

    • Promotes osteoblast differentiation and mineralization, suggesting its use in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).
    • Reduces hypertrophic scar formation in a rabbit ear wounding model, possibly by inhibiting connective tissue growth factor (Ko et al., 2012).
  • Impact on Metabolic Processes :

    • Inhibits glucose uptake and GLUT4 translocation in muscle cells, providing insights into its effects on insulin sensitivity (Li et al., 2016).
  • Miscellaneous Applications :

    • May play a role in reducing the expression of plasminogen activator inhibitor-1 by vascular cells, potentially altering fibrinolytic balance in the vessel wall (Bourcier & Libby, 2000).

将来の方向性

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Furthermore, literature is accumulating on potential for additional benefits of statins beyond reducing LDL-C particularly anti-inflammatory, antiangiogenic, and antifibrotic effects that suggest statins may have pleiotropic effects with novel applications in the future .

特性

IUPAC Name

[(1S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3/t15-,17+,18+,19-,20-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSTNFUSXHVRJ-KWPXGIBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Simvastatin

Citations

For This Compound
17
Citations
VF Mauro - Clinical pharmacokinetics, 1993 - Springer
… 6' -hydroxy-simvastatin, 3" -hydroxy-simvastatin and 6' -… of acid to form inactive 3'hydroxy-simvastatin (Vickers et al. … , with the exception of 3" -hydroxy-simvastatin, have been found in the …
Number of citations: 253 link.springer.com
KS Ellesat, KE Tollefsen, A Åsberg, KV Thomas… - Toxicology in vitro, 2010 - Elsevier
… However, 3′′hydroxy simvastatin lactone was not found to be cytotoxic in the present study, possibly due to lower concentrations of statin metabolites compared to the parent …
Number of citations: 51 www.sciencedirect.com
LH Cohen, A Van Vliet, L Roodenburg… - Biochemical …, 1993 - Elsevier
The possible difference between lovastatin (mevinolin, MK-803), simvastatin (MK-733) and pravastatin (CS-514), all chemically-related competitive inhibitors of 3-hydroxy-3-…
Number of citations: 48 www.sciencedirect.com
A Wehr - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… form is converted to the major metabolites, 3″-hydroxy simvastatin, 3′,5′-dihydrodiol … Active metabolites 6′-hydroxysimvastatin and 3″-hydroxy simvastatin inhibit HMG-CoA …
Number of citations: 0 onlinelibrary.wiley.com
AJH Mykkänen, S Taskinen… - Clinical …, 2022 - Wiley Online Library
… simvastatin acid, and 3’’-hydroxy simvastatin by standard noncompartmental methods (… 3’,5’-dihydrodiol simvastatin acid and 3’’-hydroxy simvastatin acid, for which AUC from 0 to …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
CM Tseng, CC Huang, MC Ho, YA Chen… - Journal of Food and …, 2007 - jfda-online.com
… , 6’β-hydroxy simvastatin, 3’-hydroxy simvastatin and 6’-exomethylene simvastatin. The … simvastatin, 6’β-hydroxy simvastatin and 3”-hydroxy simvastatin were 100, 50 and 20%, …
Number of citations: 5 www.jfda-online.com
M Jerling, BL Huan, K Leung, N Chu… - The Journal of …, 2005 - Wiley Online Library
… lactone and its metabolites, 3′-hydroxy simvastatin lactone, and 6… Samples of simvastatin lactone, 3′-hydroxy simvastatin … decrease was observed for 3′-hydroxy-simvastatin lactone. …
Number of citations: 102 accp1.onlinelibrary.wiley.com
M Ishigami, K Kawabata, W Takasaki, T Ikeda… - Drug Metabolism and …, 2001 - ASPET
Taking into account the species and sex differences in drug interactions based on the inhibition of cytochrome P450 (P450)-mediated drug metabolism, we examined whether the …
Number of citations: 50 dmd.aspetjournals.org
T Prueksaritanont, B Ma, C Tang… - British journal of …, 1999 - Wiley Online Library
Aims To determine the effects of mibefradil on the metabolism in human liver microsomal preparations of the HMG‐CoA reductase inhibitors simvastatin, lovastatin, atorvastatin, …
Number of citations: 124 bpspubs.onlinelibrary.wiley.com
D Danielak, M Karaźniewicz-Łada, F Główka - Drugs, 2018 - Springer
… Other simvastatin metabolites, such as 3′-hydroxy-simvastatin, 6′-exomethylenesimvastatin, or 3′,5′-dihydrodiolsimvastatin, are formed in reactions catalyzed by CYP3A4 [22]. …
Number of citations: 37 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。